![molecular formula C16H22N2O B14604953 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole CAS No. 61055-64-9](/img/structure/B14604953.png)
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the imidazole class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole typically involves the reaction of 4-methoxyphenylacetonitrile with hexyl bromide in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)propan-1-one
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)butan-1-one
Comparison: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is unique due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This structural difference can result in distinct biological activities and pharmacokinetic properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
61055-64-9 |
|---|---|
Fórmula molecular |
C16H22N2O |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)hexyl]imidazole |
InChI |
InChI=1S/C16H22N2O/c1-3-4-5-15(12-18-11-10-17-13-18)14-6-8-16(19-2)9-7-14/h6-11,13,15H,3-5,12H2,1-2H3 |
Clave InChI |
LZAJUIXLICHQQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


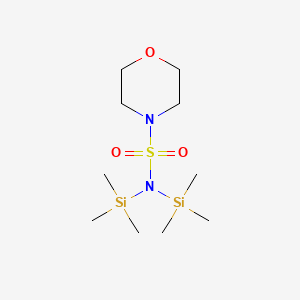
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)


![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
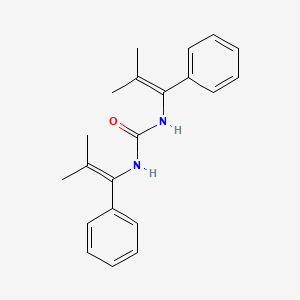
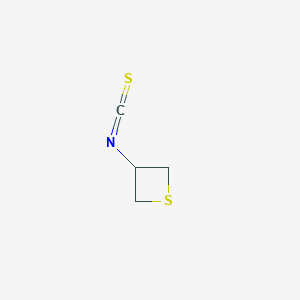
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
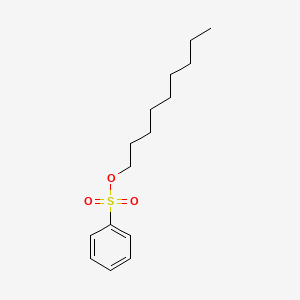
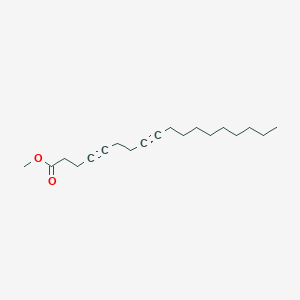


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
